5-(Methoxymethyl)-2,3-dihydrobenzofuran
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Overview
Description
5-(Methoxymethyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The methoxymethyl group attached to the benzofuran ring adds unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2,3-dihydrobenzofuran typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,3-dihydrobenzofuran.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at 0°C.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products
Oxidation: 5-(Formylmethyl)-2,3-dihydrobenzofuran.
Reduction: 5-(Hydroxymethyl)-2,3-dihydrobenzofuran.
Substitution: 5-(Bromomethyl)-2,3-dihydrobenzofuran.
Scientific Research Applications
5-(Methoxymethyl)-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2,3-dihydrobenzofuran: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
5-(Ethoxymethyl)-2,3-dihydrobenzofuran: Contains an ethoxymethyl group, which affects its chemical properties and reactivity.
5-(Chloromethyl)-2,3-dihydrobenzofuran: The presence of a chloromethyl group makes it more reactive in substitution reactions.
Uniqueness
5-(Methoxymethyl)-2,3-dihydrobenzofuran is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties. This group influences the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(methoxymethyl)-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGGRUIPBATBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(C=C1)OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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